![molecular formula C14H9Cl2F3N2O B2400577 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 338407-76-4](/img/structure/B2400577.png)
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide, also known as CPT-11, is a chemotherapeutic agent used in the treatment of certain types of cancer. It is a prodrug of the active metabolite SN-38, which has been found to have significant antitumor activity in preclinical studies. CPT-11 is an inhibitor of topoisomerase I, a key enzyme in DNA replication and repair. This inhibition leads to the inhibition of DNA synthesis, resulting in cell death. CPT-11 has been used in combination with other chemotherapeutic agents for treatment of a variety of cancers, including colorectal cancer, non-small cell lung cancer, and small cell lung cancer.
Mecanismo De Acción
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is an inhibitor of topoisomerase I, a key enzyme in DNA replication and repair. This inhibition leads to the inhibition of DNA synthesis, resulting in cell death. This compound has been found to be effective in combination with other chemotherapeutic agents, as it has been shown to increase the efficacy of these agents.
Biochemical and Physiological Effects
This compound has been found to have significant antitumor activity in preclinical studies. In clinical studies, this compound has been found to be effective in the treatment of colorectal cancer, non-small cell lung cancer, and small cell lung cancer. This compound has been found to be well tolerated in clinical studies, with the most common side effects being nausea, vomiting, diarrhea, and anorexia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a relatively easy compound to synthesize, and it is also easy to obtain commercially. This compound has been found to be effective in preclinical and clinical studies, making it a useful tool for cancer research. However, the use of this compound in laboratory experiments is limited by its toxicity and potential for drug interactions.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide. These include further studies on its mechanism of action, the development of novel formulations and delivery systems, and the exploration of combination therapies with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential for this compound to be used in the treatment of other types of cancer. Finally, research is needed to investigate the potential for this compound to be used as an adjuvant therapy in combination with other treatments, such as immunotherapy.
Métodos De Síntesis
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is synthesized from 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid, which is reacted with 2-chlorophenol in the presence of anhydrous sodium carbonate. The reaction is carried out in a mixture of dimethylformamide and acetonitrile, and the product is isolated by column chromatography. The synthesis of this compound is straightforward and can be carried out in a few steps.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been studied extensively in preclinical and clinical studies. In preclinical studies, this compound has been found to have significant antitumor activity in a variety of cancer cell lines. It has also been shown to be effective in combination with other chemotherapeutic agents in preclinical studies. In clinical studies, this compound has been found to be effective in the treatment of colorectal cancer, non-small cell lung cancer, and small cell lung cancer.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-3-1-2-7(4-9)11(13(20)22)12-10(16)5-8(6-21-12)14(17,18)19/h1-6,11H,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHDOOIJJSHQST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)
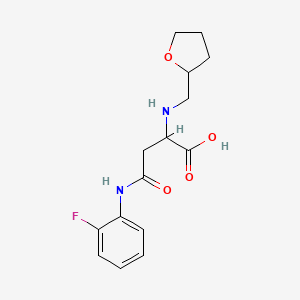
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
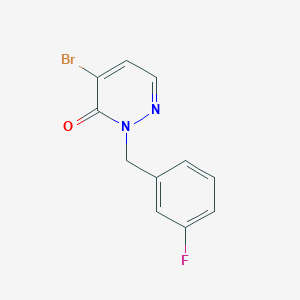
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)
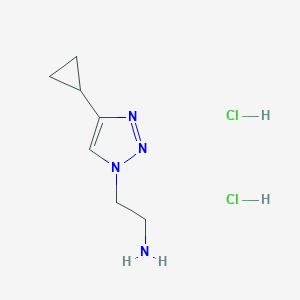

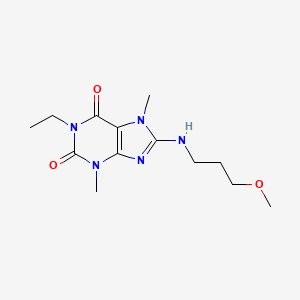
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)
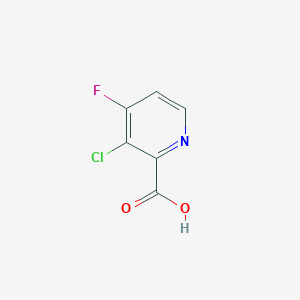
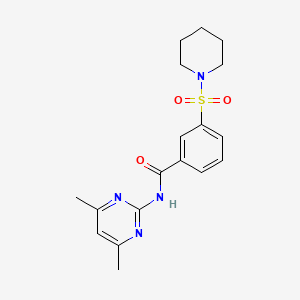
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)
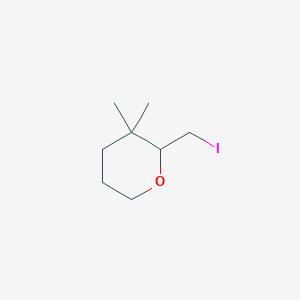
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)